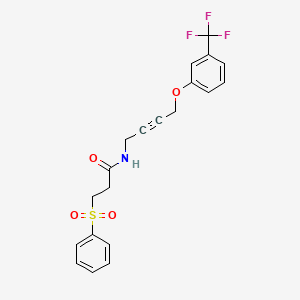

3-(phenylsulfonyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, a description of a compound would include its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), closely related to the queried compound, have been studied in rats. These compounds, including variations like S-1, demonstrate low clearance, moderate volume of distribution, and a terminal half-life that supports their potential for therapeutic applications in androgen-dependent diseases. The detailed metabolic profiling in these studies reveals extensive metabolism, suggesting considerations for drug design and therapeutic application (Wu et al., 2006).

Polymeric Ionic Liquids

Innovative ionic monomers have been synthesized for the development of new "polymeric ionic liquids" (PILs) with highly delocalized anions and electrochemically stable mobile cations. These materials, designed to mimic highly conductive ions, offer significant advantages in ionic conductivity, demonstrating their potential for various electrochemical applications (Shaplov et al., 2011).

Novel Antiviral Agents

Compounds structurally similar to the one inquired about have shown promise as novel antiviral agents. For example, a study on BAY 38-4766, targeting cytomegalovirus (CMV) replication, elucidates a mechanism involving interference with viral DNA maturation and packaging, highlighting a novel approach to CMV inhibition (Buerger et al., 2001).

Organic Synthesis

The use of bis(trifluoromethyl)phenyl sulfones in organic synthesis, particularly in Julia-Kocienski olefination, showcases the versatility of these compounds in creating complex organic structures with high stereoselectivity. These methodologies open up new pathways for the synthesis of various organic molecules, including pharmaceuticals and materials (Alonso et al., 2005).

Cannabinoid Research

Exploration of cannabinoid CB1/CB2 receptor ligands for their potential therapeutic applications in pain management has been significant. Compounds like BAY 59-3074, embodying partial agonist properties, highlight the therapeutic potential of such molecules in treating neuropathic and inflammatory pain conditions, providing a foundation for future drug development in pain management (de Vry et al., 2004).

Safety And Hazards

This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, and areas of interest for further study.

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO4S/c21-20(22,23)16-7-6-8-17(15-16)28-13-5-4-12-24-19(25)11-14-29(26,27)18-9-2-1-3-10-18/h1-3,6-10,15H,11-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNNAEKHFDYPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylsulfonyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)

![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)

![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)